molecular formula C14H22ClNO B1389897 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride CAS No. 1184976-36-0

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride

Cat. No. B1389897
CAS RN: 1184976-36-0
M. Wt: 255.78 g/mol
InChI Key: VXDSXQWFAHTHEX-UHFFFAOYSA-N
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Description

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride, or 4-TMPP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the piperidine family and is composed of a nitrogen-containing ring and a phenoxy group. It is highly soluble in water, has a low melting point, and is relatively stable. 4-TMPP has been used in a range of laboratory experiments and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Drug Discovery and Development

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride: is utilized in the early stages of drug discovery as a unique chemical entity. Its structural features make it a candidate for binding affinity studies, where researchers assess its interaction with various biological targets. This compound could potentially serve as a lead structure for the development of new therapeutic agents, especially in the realm of central nervous system disorders due to the piperidine moiety’s prevalence in CNS-active drugs .

Material Science

In material science, this compound’s robust chemical structure allows for its incorporation into advanced polymer systems. By acting as a linking agent or a polymerization initiator, 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride can contribute to the creation of novel materials with desirable properties such as increased thermal stability or enhanced electrical conductivity .

Chemical Synthesis

As a building block in organic synthesis, 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride is valuable for constructing complex molecules. Its reactive sites enable chemists to perform various synthetic transformations, including coupling reactions and substitutions, which are pivotal in synthesizing new compounds for further research and application .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its distinct chemical signature allows for the calibration of analytical instruments and helps in the quantification of similar compounds in complex mixtures .

Proteomics Research

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride: may find applications in proteomics, where it can be used to modify peptides or proteins. This modification can alter the physical properties of the biomolecules, thereby facilitating their separation and identification during proteomic analysis .

Chromatography

The compound’s unique structure makes it suitable for use as a stationary phase modifier in chromatography. It can improve the separation efficiency of analytes by altering the interaction between the stationary phase and the molecules being analyzed, leading to better resolution and faster analysis times .

properties

IUPAC Name

4-(2,3,5-trimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10-8-11(2)12(3)14(9-10)16-13-4-6-15-7-5-13;/h8-9,13,15H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDSXQWFAHTHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CCNCC2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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